N-(Pipéridin-3-ylméthyl)éthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

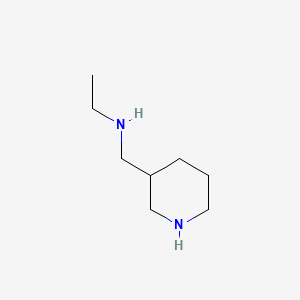

N-(Piperidin-3-ylmethyl)ethanamine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Applications De Recherche Scientifique

N-(Piperidin-3-ylmethyl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: N-(Piperidin-3-ylmethyl)ethanamine derivatives are investigated for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mécanisme D'action

Target of Action

N-(Piperidin-3-ylmethyl)ethanamine is a derivative of piperidine . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are involved in various biochemical pathways due to their wide range of pharmacological activities . .

Pharmacokinetics

Piperidine derivatives are known to have diverse pharmacokinetic properties depending on their chemical structure .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-piperidin-3-ylmethyl-amine typically involves the reaction of piperidine with ethyl halides under basic conditions. One common method is the alkylation of piperidine with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of ethyl-piperidin-3-ylmethyl-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(Piperidin-3-ylmethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.

Substitution: N-bromosuccinimide, N-chlorosuccinimide; reactions are conducted in the presence of a catalyst or under UV light.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Introduction of halogen atoms or other functional groups into the piperidine ring.

Comparaison Avec Des Composés Similaires

N-(Piperidin-3-ylmethyl)ethanamine can be compared with other piperidine derivatives, such as:

Methyl-piperidin-3-ylmethyl-amine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and biological activities.

Propyl-piperidin-3-ylmethyl-amine: Contains a propyl group, which affects its solubility and reactivity compared to ethyl-piperidin-3-ylmethyl-amine.

Butyl-piperidin-3-ylmethyl-amine: The presence of a butyl group results in further changes in the compound’s physical and chemical characteristics.

Activité Biologique

N-(Piperidin-3-ylmethyl)ethanamine, a compound featuring a piperidine ring, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

N-(Piperidin-3-ylmethyl)ethanamine is characterized by the presence of a piperidine ring linked to an ethanamine moiety. This structural configuration allows it to interact with various biological targets, influencing its pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 154.25 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not extensively documented |

The biological activity of N-(Piperidin-3-ylmethyl)ethanamine is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that it may act as an inhibitor of cholinesterase enzymes, which are crucial for the breakdown of neurotransmitters like acetylcholine. By inhibiting these enzymes, the compound can increase neurotransmitter levels in synaptic clefts, potentially enhancing cognitive functions and exhibiting neuroprotective effects.

Biological Activities

-

Neurotransmitter Modulation

- N-(Piperidin-3-ylmethyl)ethanamine has been shown to influence the neuropeptide S (NPS) system, which is linked to various central nervous system (CNS) disorders including anxiety and panic disorders. In vivo studies demonstrated that compounds derived from this structure can significantly reduce NPS-induced hyperlocomotion in animal models, indicating potential anxiolytic properties .

-

Anticancer Potential

- Research indicates that derivatives of piperidine compounds exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, piperidine derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

- Antimicrobial Activity

Study 1: Neuroprotective Effects

A study evaluated the effects of N-(Piperidin-3-ylmethyl)ethanamine on cognitive function in a rodent model of Alzheimer’s disease. Results indicated that administration of the compound improved memory retention and reduced markers of neurodegeneration compared to control groups .

Study 2: Anticancer Activity

In a series of experiments assessing the anticancer efficacy of piperidine derivatives, N-(Piperidin-3-ylmethyl)ethanamine showed significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Propriétés

IUPAC Name |

N-(piperidin-3-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-9-6-8-4-3-5-10-7-8/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINGQYMIHSFHQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693576 |

Source

|

| Record name | N-[(Piperidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225472-22-9 |

Source

|

| Record name | N-[(Piperidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.